3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline
Overview
Description
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline is a heterocyclic compound that combines the structural features of pyridine, thiazole, and aniline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and thiazole rings in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Pharmacokinetics
The polar nature of the imidazole ring, a similar heterocyclic compound, has been reported to improve the pharmacokinetic parameters of the imidazole containing compounds .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline typically involves the formation of the thiazole ring followed by the introduction of the pyridine and aniline moieties. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which is then further functionalized to introduce the pyridine and aniline groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)-1,3-thiazole: Lacks the aniline group but shares the pyridine-thiazole core.
4-(Pyridin-4-yl)-1,3-thiazol-2-amine: Contains an amino group instead of an aniline group.
3-(Pyridin-4-yl)-1,2,4-triazine: Similar in structure but with a triazine ring instead of a thiazole ring.
Uniqueness
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and thiazole rings, along with the aniline group, allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research domains .
Properties
IUPAC Name |
3-(2-pyridin-4-yl-1,3-thiazol-4-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-12-3-1-2-11(8-12)13-9-18-14(17-13)10-4-6-16-7-5-10/h1-9H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYDARGRFLNTFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266572 | |
Record name | 3-[2-(4-Pyridinyl)-4-thiazolyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134812-31-0 | |
Record name | 3-[2-(4-Pyridinyl)-4-thiazolyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134812-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(4-Pyridinyl)-4-thiazolyl]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801266572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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